- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,

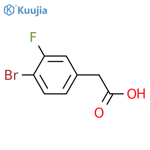

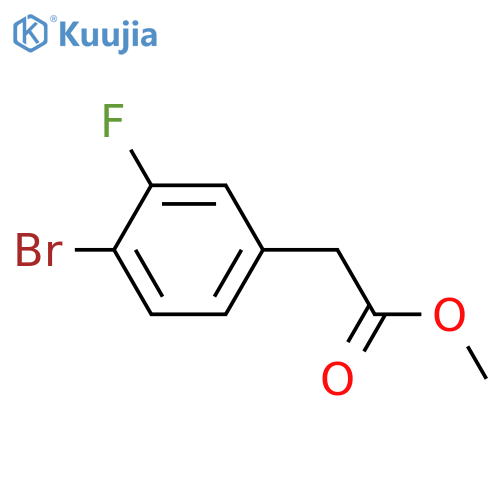

Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

942282-41-9 structure

Nome del prodotto:Methyl 2-(4-bromo-3-fluorophenyl)acetate

Numero CAS:942282-41-9

MF:C9H8BrFO2

MW:247.061025619507

MDL:MFCD22418249

CID:2093248

PubChem ID:71265948

Methyl 2-(4-bromo-3-fluorophenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl 2-(4-bromo-3-fluorophenyl)acetate

- Methyl (4-bromo-3-fluorophenyl)acetate

- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)

- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester

- DTXSID401285712

- CS-0061878

- DB-319747

- GJSFSDMLTLWFQN-UHFFFAOYSA-N

- methyl2-(4-bromo-3-fluorophenyl)acetate

- TS-03396

- SB40114

- SCHEMBL14710854

- EN300-206404

- AKOS025287085

- SY274624

- Methyl 4-Bromo-3-fluorophenylacetate

- MFCD22418249

- Methyl 4-bromo-3-fluorobenzeneacetate

- 942282-41-9

-

- MDL: MFCD22418249

- Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

- Chiave InChI: GJSFSDMLTLWFQN-UHFFFAOYSA-N

- Sorrisi: O=C(CC1C=C(F)C(Br)=CC=1)OC

Proprietà calcolate

- Massa esatta: 245.96917g/mol

- Massa monoisotopica: 245.96917g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 187

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.5

- Superficie polare topologica: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206404-2.5g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 2.5g |

$224.0 | 2023-11-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 96% | 1g |

¥3060.38 | 2025-01-22 | |

| Enamine | EN300-206404-0.25g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 0.25g |

$62.0 | 2023-11-13 | |

| Alichem | A019112037-5g |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 5g |

$1376.96 | 2023-08-31 | |

| ChemScence | CS-0061878-100mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 100mg |

$72.0 | 2022-04-26 | |

| ChemScence | CS-0061878-250mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 250mg |

$120.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1128178-5g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 95% | 5g |

$1095 | 2024-07-28 | |

| Aaron | AR00IIOO-25g |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 25g |

$519.00 | 2025-02-28 | |

| 1PlusChem | 1P00IIGC-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$10.00 | 2025-03-01 | |

| Aaron | AR00IIOO-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$11.00 | 2025-02-28 |

Methyl 2-(4-bromo-3-fluorophenyl)acetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt

Riferimento

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt

Riferimento

- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C

Riferimento

- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C

Riferimento

- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C

Riferimento

- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C

Riferimento

- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Riferimento

- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,

Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

Methyl 2-(4-bromo-3-fluorophenyl)acetate Letteratura correlata

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate) Prodotti correlati

- 1805610-22-3(Ethyl 5-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-acetate)

- 927278-12-4([2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate)

- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1261550-70-2(2,6-Bis(perfluorophenyl)-3-chloropyridine)

- 2172136-41-1(3-(1-cyclobutyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid)

- 77458-36-7(1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-)

- 422533-81-1(2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)

- 2229098-27-3(2-(1-amino-3,3-difluorocyclobutyl)-4-chloro-6-methoxyphenol)

- 2680524-85-8(benzyl N-methyl(oxo)(1s,3s)-3-(aminomethyl)cyclobutyl-lambda6-sulfanylidenecarbamate)

- 902772-08-1(Ethyl 5-Chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate

Purezza:99%

Quantità:25g

Prezzo ($):566.0